molecular formula C7H14ClNO2 B3049112 (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1946010-97-4

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3049112
CAS No.: 1946010-97-4
M. Wt: 179.64
InChI Key: VBPPYQMIKMHUJR-GEMLJDPKSA-N
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Description

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the catalytic hydrogenation of pyrrolidine derivatives under specific conditions to achieve the desired configuration .

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, ketones, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride stands out due to its specific stereochemistry and versatility in various chemical reactions. Its ability to act as a chiral building block makes it invaluable in the synthesis of complex molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S,5S)-1,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-4-6(7(9)10)8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPPYQMIKMHUJR-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-97-4
Record name L-Proline, 1,5-dimethyl-, hydrochloride (1:1), (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1946010-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
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(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
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(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride

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